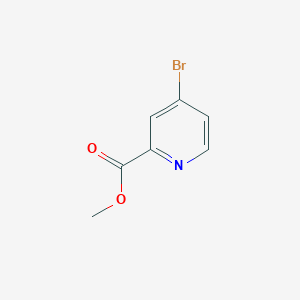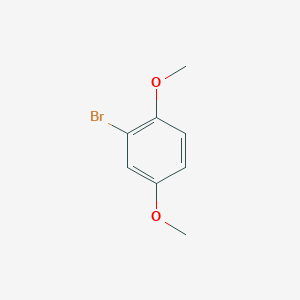![molecular formula C7H4FNS B144599 7-Fluorobenzo[d]isothiazole CAS No. 139036-98-9](/img/structure/B144599.png)
7-Fluorobenzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluorobenzo[d]isothiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound belongs to the family of isothiazole derivatives and possesses a fluorine atom at the 7th position of the benzene ring.
Wirkmechanismus
The mechanism of action of 7-Fluorobenzo[d]isothiazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various cellular pathways involved in cancer, inflammation, and microbial growth. For instance, 7-Fluorobenzo[d]isothiazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival. Moreover, this compound has been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
7-Fluorobenzo[d]isothiazole has been shown to have several biochemical and physiological effects. Studies have reported that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 7-Fluorobenzo[d]isothiazole has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation. Furthermore, this compound has been reported to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Fluorobenzo[d]isothiazole in lab experiments is its high potency and selectivity towards cancer cells, inflammation, and microbial growth. Moreover, this compound has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using 7-Fluorobenzo[d]isothiazole is its potential toxicity towards normal cells, which may limit its therapeutic applications.
Zukünftige Richtungen
Several future directions can be explored for the development of 7-Fluorobenzo[d]isothiazole. One of the potential directions is the modification of its chemical structure to enhance its selectivity and reduce its toxicity towards normal cells. Moreover, the combination of 7-Fluorobenzo[d]isothiazole with other therapeutic agents may lead to synergistic effects and improve its therapeutic efficacy. Additionally, the use of 7-Fluorobenzo[d]isothiazole in targeted drug delivery systems may enhance its specificity towards cancer cells and reduce its toxicity towards normal cells.
Conclusion:
In conclusion, 7-Fluorobenzo[d]isothiazole is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and infectious diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-Fluorobenzo[d]isothiazole have been discussed in this paper. Further research is required to fully understand the potential of this compound and its clinical applications.
Synthesemethoden
The synthesis of 7-Fluorobenzo[d]isothiazole can be achieved through various methods, including cyclization reactions, nucleophilic substitution reactions, and condensation reactions. One of the commonly used methods is the cyclization reaction of 2-aminobenzoyl fluoride with sulfur in the presence of a catalyst such as copper powder or iron powder. This method yields 7-Fluorobenzo[d]isothiazole with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
7-Fluorobenzo[d]isothiazole has shown potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 7-Fluorobenzo[d]isothiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
139036-98-9 |
|---|---|
Produktname |
7-Fluorobenzo[d]isothiazole |
Molekularformel |
C7H4FNS |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
7-fluoro-1,2-benzothiazole |
InChI |
InChI=1S/C7H4FNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
InChI-Schlüssel |
BLCKJQHQAZXAOL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)SN=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)SN=C2 |
Synonyme |
1,2-Benzisothiazole,7-fluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
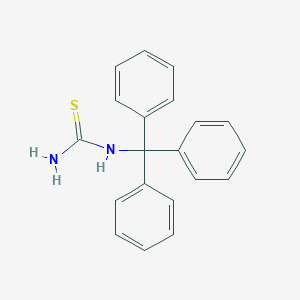
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
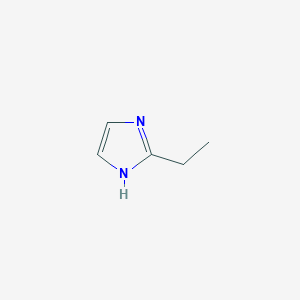
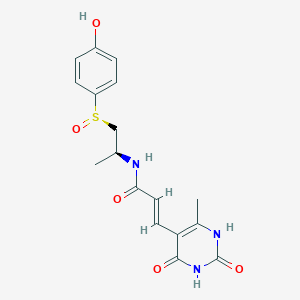
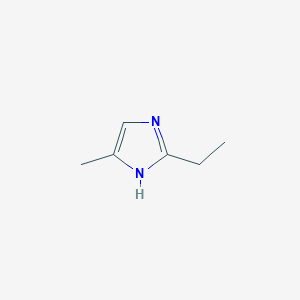
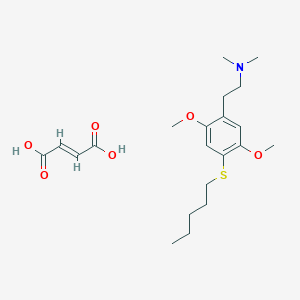
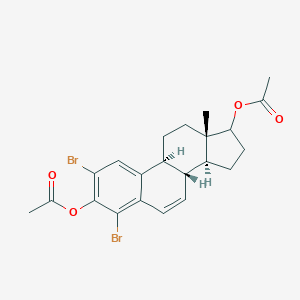
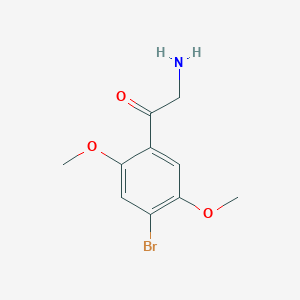
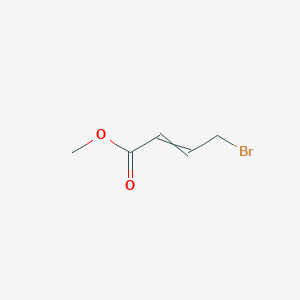
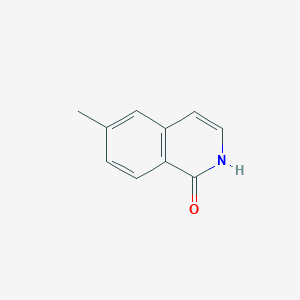
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
